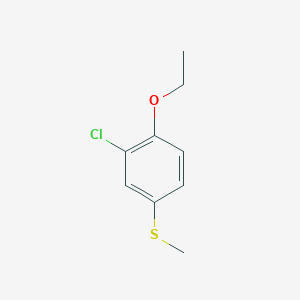![molecular formula C17H17N3O B2763424 N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE CAS No. 488099-82-7](/img/structure/B2763424.png)
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects requires knowledge of the compound’s targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s targets, mode of action, and affected biochemical pathways are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Cellular Effects
Some benzimidazole derivatives have been shown to inhibit proliferation of tumor cell lines in a dose and cell line specific manner .
Molecular Mechanism
Benzimidazole derivatives have been reported to interact with various biomolecules, potentially influencing gene expression, enzyme activation or inhibition, and binding interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-diaminobenzene with 4-methylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a similar structure but lacking the additional functional groups.
N-(1H-benzimidazol-2-yl)benzamide: A closely related compound with a different substituent on the benzimidazole ring.
4-methylbenzamide: A simpler compound with a similar benzamide structure but without the benzimidazole ring.
Uniqueness
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-9-13(10-8-11)17(21)18-12(2)16-19-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHXLOULBDTUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
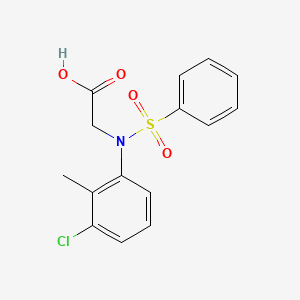
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)
![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)

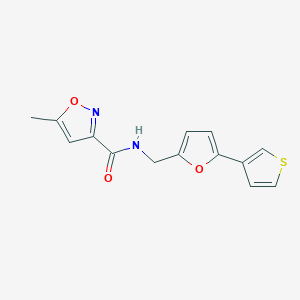

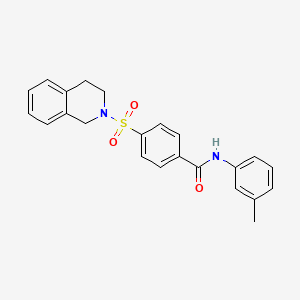
![4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2763355.png)
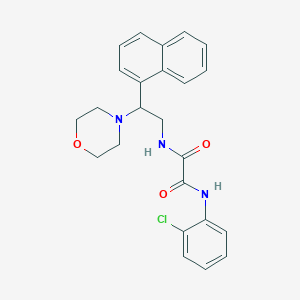
![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2763358.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)
![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)
